

# In-Depth Technical Guide to Nevanimibe: Chemical Structure, Synthesis, and Mechanism of Action

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## Compound of Interest

Compound Name: *Nevanimibe*

Cat. No.: *B238670*

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## Abstract

**Nevanimibe**, also known by its developmental codes PD-132301 and ATR-101, is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). This enzyme plays a crucial role in cellular cholesterol metabolism, particularly in the adrenal glands where it is involved in the esterification of cholesterol for storage and subsequent use in steroidogenesis. By inhibiting ACAT1, **Nevanimibe** disrupts adrenal steroid production and can induce apoptosis in adrenocortical cells, making it a promising therapeutic candidate for conditions such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). This guide provides a comprehensive overview of **Nevanimibe**'s chemical properties, a detailed (though currently unavailable in public literature) synthesis pathway, its mechanism of action, and relevant quantitative data.

## Chemical Structure and Properties

**Nevanimibe** is a urea derivative with the systematic IUPAC name 1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea. Its chemical structure is characterized by a central urea moiety linking a substituted cyclopentylmethylamine group and a diisopropylphenyl group.

Chemical Structure:

Table 1: Chemical and Physical Properties of **Nevanimibe**

Property	Value
Molecular Formula	C27H39N3O
Molecular Weight	421.62 g/mol
CAS Number	133825-80-6
Synonyms	PD-132301, ATR-101
Appearance	White to off-white solid
Solubility	Soluble in organic solvents such as DMSO and ethanol

## Synthesis of Nevanimibe

A detailed, step-by-step synthesis protocol for **Nevanimibe** is not readily available in the public domain, including peer-reviewed journals and patents. However, based on the synthesis of structurally similar phenylurea compounds, a plausible synthetic route can be proposed. This would likely involve the reaction of a primary amine intermediate with an isocyanate or a carbamoyl chloride derivative.

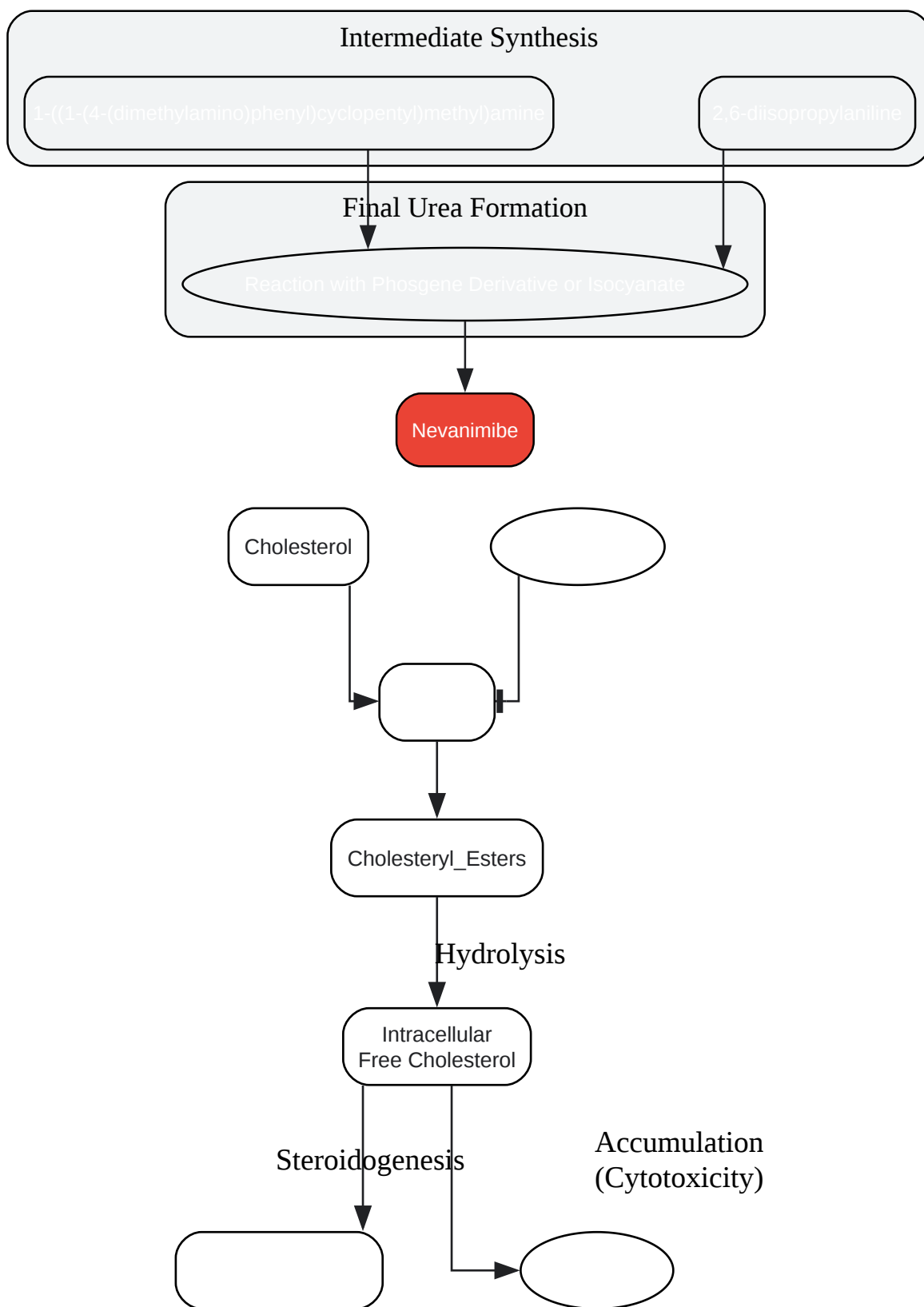
Proposed Synthetic Pathway:

A potential synthesis would likely proceed through two key intermediates:

- 1-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)amine: This intermediate provides the substituted cyclopentylmethylamine portion of the final molecule.
- 2,6-diisopropylaniline or a reactive derivative: This provides the diisopropylphenyl moiety.

The final step would involve the formation of the urea linkage between these two intermediates.

Diagram of Proposed Synthesis Workflow:



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